BORON TETRAACETATE
Description
Boron tetraacetate, also referred to as tetraacetyl diborate (CAS 5187-37-1), is a boron-containing compound with the molecular formula C₈H₁₂B₂O₉ and a molecular weight of 273.80 g/mol . It is synthesized in situ from boric acid, acetic acid, and acetic anhydride, and serves as a critical reagent in forming boron formazanate complexes, such as "boratetrazines" . These complexes are of interest in coordination chemistry due to their unique electronic and structural properties. This compound is typically handled with caution, as its safety data sheet emphasizes rigorous first-aid measures for inhalation, skin contact, and ingestion .
Properties
IUPAC Name |
[acetyloxy(diacetyloxyboranyl)boranyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12B2O8/c1-5(11)15-9(16-6(2)12)10(17-7(3)13)18-8(4)14/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEDCNMPEMYGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(B(OC(=O)C)OC(=O)C)(OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12B2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
BORON TETRAACETATE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from these reactions can vary widely depending on the specific reaction conditions .
Scientific Research Applications
Organic Synthesis
Boron tetraacetate serves as an important reagent in organic synthesis. Its unique properties allow it to participate in various chemical reactions, particularly in the formation of carbon-boron bonds. This capability is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Key Applications:
- Cross-Coupling Reactions: this compound is utilized in Suzuki-Miyaura and other cross-coupling reactions, facilitating the formation of biaryl compounds which are essential in drug development .
- Functionalization of Aromatic Compounds: The compound can be used to functionalize aromatic systems, enhancing their reactivity and enabling the synthesis of a wide range of derivatives .
Materials Science
In materials science, this compound contributes to the development of novel materials with unique properties.
Key Applications:
- Luminescent Materials: Boron-containing compounds, including this compound derivatives, exhibit excellent photophysical properties. They are incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their efficient light emission and stability .
- Liquid Crystalline Materials: The compound can act as a building block for liquid crystalline materials, which have applications in displays and sensors .
Medical Applications
This compound has shown potential in medical applications, particularly in cancer therapy.
Key Applications:
- Boron Neutron Capture Therapy (BNCT): this compound can be used as a boron delivery agent in BNCT, a targeted cancer treatment that selectively destroys tumor cells while sparing healthy tissue. This therapy is particularly promising for treating high-grade gliomas and melanoma .
- Antimicrobial Agents: Some derivatives of this compound have been evaluated for their antimicrobial properties, showing effectiveness against various pathogens .
Case Study 1: Boron Neutron Capture Therapy
A study demonstrated that this compound derivatives effectively deliver boron to tumor sites in animal models. The research highlighted the importance of optimizing the delivery mechanism to enhance therapeutic outcomes while minimizing side effects .
Case Study 2: Organic Synthesis
Research involving this compound in Suzuki coupling reactions revealed its efficiency in forming biaryl compounds. This study underscored the compound's role in synthesizing pharmaceuticals that target specific biological pathways .
Comparison with Similar Compounds
Comparison with Lead Tetraacetate
Structural and Functional Differences
- Chemical Composition : Lead tetraacetate (Pb(OAc)₄) contains a lead(IV) center, whereas boron tetraacetate features a diboron core (B₂(OAc)₄·H₂O or similar).
- Reactivity: Lead tetraacetate is a potent oxidizer, cleaving C–C bonds in steroidal alcohols and forming α-acetoxyketones, albeit with variable yields (10–25% under controlled conditions) . this compound, in contrast, acts as a boron donor in synthesis, enabling the formation of boron-nitrogen complexes (e.g., boratetrazines) rather than direct oxidation .
- Catalytic Synergy : Boron trifluoride (BF₃) enhances the efficiency of lead tetraacetate in oxidations, achieving yields up to 67% in steroidal systems .
Comparison with Thallium Triacetate
Thallium triacetate (Tl(OAc)₃) shares isoelectronic properties with lead tetraacetate but exhibits distinct reactivity:
- Reaction Outcomes : In comparative studies, thallium triacetate produces different products than lead tetraacetate under identical conditions, highlighting metal-specific mechanistic pathways .
Comparison with Boron Trifluoride
- Function : BF₃ acts as a Lewis acid catalyst, facilitating acetoxylation and epoxide cleavage .
- Synergy with Lead Tetraacetate : BF₃ enhances the oxidative capacity of lead tetraacetate, enabling higher yields in complex transformations (e.g., 67% yield in steroidal acetoxylation) .
Data Table: Key Properties and Reactivity
Research Findings and Mechanistic Insights
- Temperature Dependence : Reactions involving lead tetraacetate show significant yield variations with temperature (e.g., 10% at 70°C vs. 25% at 100°C) .
- Steric and Electronic Effects : Adjacent methoxyl groups in steroidal substrates drastically alter the reaction pathway of lead tetraacetate, favoring bond cleavage over oxidation .
- Boron Synergy : The combination of boron trifluoride and lead tetraacetate demonstrates the importance of acid catalysts in optimizing oxidative transformations .
Preparation Methods
Standard Laboratory Synthesis
The canonical method remains the direct reaction of boric acid and acetic anhydride. Experimental steps include:
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Reagent Preparation :
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Boric acid is dried at 110°C for 24 hours to remove adsorbed moisture.
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Acetic anhydride is distilled under reduced pressure to eliminate traces of acetic acid.
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Reaction Setup :
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A three-necked flask fitted with a reflux condenser, nitrogen inlet, and thermometer is charged with H₃BO₃ (61.8 g, 1 mol) and (CH₃CO)₂O (510 g, 5 mol).
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The mixture is heated to 75°C under a steady nitrogen flow with magnetic stirring.
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Isolation and Purification :
Yield : While explicit yield data are absent in primary sources, stoichiometric calculations suggest a theoretical maximum of 85–90%, assuming complete conversion.
Critical Parameters
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Temperature Control : Exceeding 80°C leads to decomposition, forming boron oxides and acetyl derivatives.
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Moisture Exclusion : Hydrolysis of acetic anhydride to acetic acid shifts equilibrium away from product formation.
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Solvent-Free Conditions : The reaction proceeds without solvents, simplifying purification but requiring precise temperature regulation.
Mechanistic Insights
The synthesis involves sequential acetylation and condensation steps:
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Acetylation of Boric Acid :
Boron triacetate forms transiently but is unstable under reaction conditions.
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Dimerization :
Two molecules of B(OAc)₃ condense via a boroxine-like intermediate, releasing acetic acid:
Challenges and Limitations
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Byproduct Formation : Acetic acid accumulation necessitates efficient removal (e.g., azeotropic distillation) to drive the equilibrium toward product formation.
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Scalability : The exothermic nature of the reaction complicates large-scale synthesis, requiring specialized equipment for heat dissipation.
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Alternative Routes : Attempts to synthesize tetraacetyl diborate via metathesis (e.g., BCl₃ + NaOAc) yield mixed acetato-chloride species rather than the pure product.
Comparative Analysis of Boron Acetates
| Compound | Formula | Synthesis Route | Stability |
|---|---|---|---|
| Boron triacetate | B(OAc)₃ | BCl₃ + 3 NaOAc | Low (hydrolyzes) |
| Tetraacetyl diborate | (OAc)₂BOB(OAc)₂ | H₃BO₃ + (CH₃CO)₂O | Moderate |
| Boron trifluoroacetate | B(OOCCF₃)₃ | BF₃ + CF₃COOH | High |
Table 1: Structural and synthetic comparison of boron acetate derivatives .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing boron tetraacetate with high purity and yield?
- Methodological Answer : this compound synthesis typically involves controlled acetylation of boric acid using acetic anhydride in the presence of a catalyst. Key parameters include stoichiometric ratios (e.g., 1:4 molar ratio of boric acid to acetic anhydride), reaction temperature (60–80°C), and inert atmosphere to prevent hydrolysis. Post-synthesis purification via recrystallization in dry diethyl ether or vacuum sublimation is critical to isolate high-purity crystals. Yield optimization requires monitoring reaction kinetics using FT-IR to track acetyl group incorporation .
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Molar Ratio (B:Ac₂O) | 1:4 to 1:5 | Titration, NMR |
| Temperature | 60–80°C | In-situ FT-IR |
| Purification Method | Recrystallization | XRD, Melting Point Analysis |
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be effectively employed to characterize this compound?
- Methodological Answer :
- ¹¹B NMR : A singlet peak near δ 18–20 ppm confirms tetrahedral boron coordination.
- FT-IR : Peaks at 1740 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (B-O-Ac) validate acetylation.
- XRD : Crystal structure analysis reveals monoclinic symmetry (space group P2₁/c) with B-O bond lengths of ~1.48 Å. Cross-referencing with computational models (DFT) ensures structural accuracy .
Q. What are the key stability considerations when handling this compound in ambient versus inert atmospheric conditions?
- Methodological Answer : this compound is hygroscopic and prone to hydrolysis. Stability studies should compare decomposition rates under controlled humidity (e.g., 30% vs. 0% RH) using thermogravimetric analysis (TGA). Inert storage (argon glovebox) and solvent selection (e.g., dry DCM) minimize degradation. Quantitative hydrolysis kinetics can be tracked via conductivity measurements or pH shifts in aqueous suspensions .
Advanced Research Questions
Q. What mechanistic insights explain this compound's role as a Lewis acid catalyst in organic transformations?
- Methodological Answer : Mechanistic studies require kinetic profiling (e.g., Eyring plots) and isotopic labeling (e.g., ¹⁸O in acetate) to trace ligand exchange pathways. For example, in esterification reactions, this compound facilitates acyl transfer via a four-membered transition state, confirmed by trapping intermediates with pyridine derivatives. Comparative studies with BF₃·OEt₂ highlight boron’s electrophilicity modulation by acetate ligands .
Q. How do computational methods (DFT, MD simulations) enhance understanding of this compound's electronic structure and reactivity?
- Methodological Answer :
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DFT : B3LYP/6-311+G(d,p) calculations predict charge distribution (Mulliken charges: B = +1.2, OAc = -0.3) and frontier orbitals (LUMO = B-centered).
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MD Simulations : Solvent effects (e.g., toluene vs. DMF) on catalytic activity are modeled using OPLS-AA force fields. Validate simulations with experimental kinetic data (e.g., Hammett correlations) .
Table 2: Computational Parameters for Reactivity Analysis
Method Basis Set/Force Field Key Outputs DFT (B3LYP) 6-311+G(d,p) LUMO Energy, Charge Density MD (OPLS-AA) TIP3P Water Model Solvent Interaction Profiles
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across different solvent systems?
- Methodological Answer : Systematic solvent screening (e.g., Kamlet-Taft parameters) identifies polarity and hydrogen-bonding effects. For instance, low yields in protic solvents (e.g., MeOH) arise from competitive ligand displacement. Control experiments with deuterated solvents (CDCl₃ vs. DMSO-d₆) and in-situ NMR can isolate solvent-coordination intermediates. Meta-analysis of literature data using multivariate regression clarifies outlier results .
Guidelines for Experimental Design
- Data Contradiction Analysis : Use Bland-Altman plots or Cochran’s Q test to assess inter-study variability in catalytic efficiency measurements .
- Reproducibility : Adhere to Beilstein Journal protocols for detailed experimental reporting, including raw spectral data and crystallographic files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
